7-Methoxy-3-methyl-8-nitro-1(2h)-isoquinolinone
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Overview
Description
7-Methoxy-3-methyl-8-nitro-1(2h)-isoquinolinone is a synthetic organic compound belonging to the isoquinolinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-methyl-8-nitro-1(2h)-isoquinolinone typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the isoquinoline ring.
Methylation: Addition of a methyl group to the nitrogen atom.
Methoxylation: Introduction of a methoxy group to the aromatic ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3-methyl-8-nitro-1(2h)-isoquinolinone can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxyl group.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of 7-carboxy-3-methyl-8-nitro-1(2h)-isoquinolinone.
Reduction: Formation of 7-methoxy-3-methyl-8-amino-1(2h)-isoquinolinone.
Substitution: Formation of various substituted isoquinolinones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-methyl-8-nitro-1(2h)-isoquinolinone involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
DNA/RNA: Intercalation into DNA or RNA to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-3-methyl-1(2h)-isoquinolinone: Lacks the nitro group.
8-Nitro-1(2h)-isoquinolinone: Lacks the methoxy and methyl groups.
3-Methyl-8-nitro-1(2h)-isoquinolinone: Lacks the methoxy group.
Uniqueness
7-Methoxy-3-methyl-8-nitro-1(2h)-isoquinolinone is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity not seen in similar compounds.
Properties
Molecular Formula |
C11H10N2O4 |
---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
7-methoxy-3-methyl-8-nitro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H10N2O4/c1-6-5-7-3-4-8(17-2)10(13(15)16)9(7)11(14)12-6/h3-5H,1-2H3,(H,12,14) |
InChI Key |
LLFJSUWDVNILIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2)OC)[N+](=O)[O-])C(=O)N1 |
Origin of Product |
United States |
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